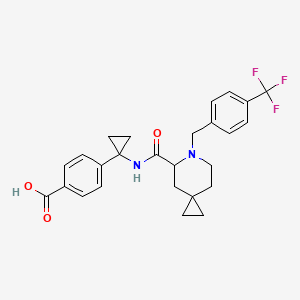

(R)-Vorbipiprant

Description

Vorbipiprant is a small molecule, orally bioavailable antagonist of the prostaglandin E2 receptor subtype 4 (PTGER4; EP4), with potential immunomodulating and antineoplastic activities. Upon oral administration, vorbipiprant selectively targets and binds to EP4, thereby inhibiting the binding of the immunosuppressive prostaglandin E2 (PGE2) to EP4 and preventing the activation of EP4. This inhibits PGE2-EP4-mediated signaling and inhibits the proliferation of tumor cells in which the PGE2-EP4 signaling pathway is overactivated. In addition, EP4 inhibition prevents the activity of tumor-associated myeloid cells (TAMCs) in the tumor microenvironment (TME) by inhibiting interleukin-23 (IL-23) production and the IL-23-mediated expansion of T helper 17 (Th17) cells. EP4, a prostanoid receptor, is a G protein-coupled receptor that is expressed in certain types of cancers; it promotes tumor cell proliferation and invasion.

VORBIPIPRANT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

1417742-86-9 |

|---|---|

Molecular Formula |

C26H27F3N2O3 |

Molecular Weight |

472.5 g/mol |

IUPAC Name |

4-[1-[[6-[[4-(trifluoromethyl)phenyl]methyl]-6-azaspiro[2.5]octane-7-carbonyl]amino]cyclopropyl]benzoic acid |

InChI |

InChI=1S/C26H27F3N2O3/c27-26(28,29)20-5-1-17(2-6-20)16-31-14-13-24(9-10-24)15-21(31)22(32)30-25(11-12-25)19-7-3-18(4-8-19)23(33)34/h1-8,21H,9-16H2,(H,30,32)(H,33,34) |

InChI Key |

CADWTPLFEZSAHM-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC12CCN([C@H](C2)C(=O)NC3(CC3)C4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(F)(F)F |

Canonical SMILES |

C1CC12CCN(C(C2)C(=O)NC3(CC3)C4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Vorpipiprant's Antagonistic Mechanism of Action on the EP4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Vorpipiprant (also known as CR6086) is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with the EP4 receptor. It includes quantitative data on its binding affinity and functional antagonism, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction to the EP4 Receptor and (R)-Vorpipiprant

The EP4 receptor is a G protein-coupled receptor (GPCR) that is activated by the endogenous ligand Prostaglandin E2 (PGE2)[1]. It is one of four subtypes of the PGE2 receptor and is implicated in a wide array of physiological and pathophysiological processes, including inflammation, pain, and immuno-oncology[1][2]. The EP4 receptor primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[1]. However, it can also couple to other signaling pathways, including the Gi alpha subunit (Gαi)[1].

(R)-Vorpipiprant has been developed as a selective antagonist for the EP4 receptor, with the therapeutic goal of modulating the downstream effects of PGE2 signaling. Its potential applications are being explored in conditions such as rheumatoid arthritis and as an adjunct in cancer immunotherapy[3][4].

Quantitative Analysis of (R)-Vorpipiprant's Interaction with the EP4 Receptor

The affinity and functional antagonism of (R)-Vorpipiprant at the human EP4 receptor have been characterized through in vitro assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Assay Type | Cell Line | Ligand/Agonist | Reference |

| Binding Affinity (Ki) | 16.6 nM | Radioligand Binding Assay | HEK293 cells expressing human EP4 receptor | [3H]PGE2 | [1] |

| Functional Antagonism (IC50) | 22 nM | cAMP Production Assay | HEK293 cells expressing human EP4 receptor | PGE2 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of (R)-Vorpipiprant with the EP4 receptor, as described in the primary literature[1][5].

Radioligand Binding Assay for EP4 Receptor

This assay determines the binding affinity (Ki) of (R)-Vorpipiprant for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell Membranes: Membrane fractions from HEK293 cells engineered to express the human EP4 receptor.

-

Radioligand: [3H]PGE2 (1-1.5 nM).

-

Assay Buffer: 10 mM 2-(N-morpholino)ethanesulphonic acid-KOH buffer, pH 6, containing 10 mM MgCl2 and 1 mM CaCl2.

-

Non-specific Binding Control: 1 µM PGE2.

-

Test Compound: (R)-Vorpipiprant at various concentrations (e.g., 3x10⁻¹⁰ M to 10⁻⁶ M).

-

Filtration Apparatus: 96-well glass-fibred filters (UniFilter-96 GF/B) pre-soaked in 0.3% polyethylenimine.

-

Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail: MicroScint-20.

-

Scintillation Counter: TopCount (PerkinElmer).

Procedure:

-

In a 96-well plate, incubate 10 µg of protein from the membrane fractions in a total volume of 0.1 ml with the radioligand, [3H]PGE2.

-

For total binding, add 1% dimethyl sulphoxide (DMSO) to the reaction mixture.

-

For non-specific binding, add 1 µM PGE2.

-

For competition experiments, add varying concentrations of (R)-Vorpipiprant.

-

Incubate the plates for 90 minutes at room temperature.

-

Terminate the reaction by rapid filtration through the pre-soaked glass-fibred filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 30 °C.

-

Add 0.2 ml of MicroScint-20 to each well.

-

After at least 1 hour of stabilization, determine the residual [3H]PGE2 binding using a solid scintillation counter.

-

Calculate the Ki value from the competition binding curves using appropriate software.

cAMP Functional Assay for EP4 Receptor Antagonism

This assay measures the ability of (R)-Vorpipiprant to inhibit the production of cAMP stimulated by an EP4 receptor agonist (PGE2), thereby determining its functional antagonist potency (IC50).

Materials:

-

Cells: HEK293 cells expressing the human EP4 receptor.

-

Agonist: Prostaglandin E2 (PGE2).

-

Test Compound: (R)-Vorpipiprant at various concentrations.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., a competitive immunoassay).

Procedure:

-

Culture HEK293 cells expressing the EP4 receptor in appropriate cell culture plates.

-

Pre-incubate the cells with varying concentrations of (R)-Vorpipiprant.

-

Stimulate the cells with a fixed concentration of PGE2 to induce cAMP production.

-

After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for the inhibition of PGE2-stimulated cAMP production by (R)-Vorpipiprant.

-

Calculate the IC50 value, which is the concentration of (R)-Vorpipiprant that inhibits 50% of the maximal cAMP production induced by PGE2.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of the EP4 receptor and a typical experimental workflow for characterizing an EP4 antagonist.

Caption: EP4 Receptor Signaling Pathways.

Caption: EP4 Antagonist Characterization Workflow.

Conclusion

(R)-Vorpipiprant is a high-affinity, potent antagonist of the EP4 receptor. Its mechanism of action involves the competitive inhibition of PGE2 binding, leading to the attenuation of downstream signaling cascades, most notably the Gs-adenylyl cyclase-cAMP pathway. The preclinical data, obtained through rigorous in vitro and in vivo studies, support its further development as a therapeutic agent for inflammatory diseases and potentially in immuno-oncology. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical resource for researchers working on EP4 receptor pharmacology and the development of novel antagonists.

References

- 1. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. researchgate.net [researchgate.net]

(R)-Vorbipiprant: An In-Depth Technical Guide to its Binding Affinity and Kinetics for the EP4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of (R)-Vorbipiprant, a selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4). This document details the compound's binding affinity, explores the methodologies used to determine these parameters, and describes the associated EP4 signaling pathways.

This compound Binding Affinity for the Human EP4 Receptor

This compound demonstrates high-affinity binding to the human EP4 receptor. The key quantitative metrics for its binding affinity are summarized in the table below.

| Parameter | Value (nM) | Description |

| Ki | 16.6 | Inhibition constant, representing the concentration of this compound required to occupy 50% of the EP4 receptors in a competitive binding assay.[1][2] |

| IC50 | 22 | Half maximal inhibitory concentration, indicating the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production in cells expressing the human EP4 receptor.[1][2] |

Experimental Protocol: Determination of Binding Affinity (Radioligand Competition Assay)

The binding affinity of this compound for the EP4 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound, this compound, to displace a radiolabeled ligand with known affinity for the EP4 receptor.

Materials and Reagents:

-

Membrane Preparation: Cell membranes prepared from a cell line overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled EP4 receptor agonist or antagonist, such as [3H]-PGE2.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human EP4 receptor.

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound.

-

The cell membrane preparation.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled EP4 ligand).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

This compound Binding Kinetics for the EP4 Receptor

As of the latest available data, specific values for the association rate (kon) and dissociation rate (koff) of this compound for the human EP4 receptor have not been publicly disclosed. The determination of these kinetic parameters is crucial for a complete understanding of the drug-receptor interaction, as they provide insights into the duration of target engagement.

Generalized Experimental Protocol: Determination of Binding Kinetics

The binding kinetics of a ligand to a GPCR like the EP4 receptor can be determined using kinetic radioligand binding assays.

-

Assay Setup:

-

Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation at time zero.

-

At various time points, terminate the reaction in replicate wells by rapid filtration.

-

-

Data Analysis:

-

Plot the specific binding against time.

-

Analyze the data using a one-phase association model to determine the observed association rate (kobs).

-

Calculate the association rate constant (kon) using the equation: kon = (kobs - koff) / [L], where [L] is the radioligand concentration. The koff value is determined from a separate dissociation experiment.

-

-

Assay Setup:

-

Pre-incubate the radioligand with the membrane preparation to allow for the formation of the receptor-ligand complex to reach equilibrium.

-

Initiate dissociation at time zero by adding a saturating concentration of an unlabeled ligand (e.g., this compound) to prevent re-binding of the radioligand.

-

At various time points, terminate the reaction by rapid filtration.

-

-

Data Analysis:

-

Plot the natural logarithm of the specific binding against time.

-

The dissociation rate constant (koff) is the negative of the slope of this linear relationship.

-

Binding Kinetics Experimental Workflow

EP4 Receptor Signaling Pathways

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Prostaglandin E2 (PGE2), initiates several downstream signaling cascades. This compound, as an antagonist, blocks these signaling events. The primary signaling pathway involves the coupling to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA).

In addition to the canonical Gαs pathway, the EP4 receptor can also couple to the Gi alpha subunit (Gαi) and engage β-arrestin-mediated signaling pathways.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of (R)-Vorbipiprant, a Prostaglandin E2 Receptor EP4 Antagonist

A Note on the Mechanism of Action: Initial interest in (R)-Vorbipiprant may have been associated with various prostaglandin receptors. However, extensive research and clinical development have definitively identified Vorbipiprant (also known as CR6086) as a potent and selective antagonist of the Prostaglandin E2 (PGE2) Receptor EP4 subtype. This guide will focus on the well-established downstream signaling pathways of the EP4 receptor, which is the direct target of Vorbipiprant.

Introduction to Vorbipiprant and the EP4 Receptor

Vorbipiprant (CR6086) is a small molecule inhibitor that selectively targets the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor (GPCR). The natural ligand for this receptor is prostaglandin E2 (PGE2), a principal mediator of inflammation. In the context of oncology, the PGE2-EP4 signaling axis is recognized for its significant immunosuppressive role within the tumor microenvironment. By promoting an environment that favors cancer immune escape, this pathway contributes to tumor progression. Vorbipiprant is being investigated, particularly in combination with immune checkpoint inhibitors, to counteract this immunosuppression and enhance anti-tumor immune responses.[1][2]

The EP4 Receptor and Its Downstream Signaling Cascades

The EP4 receptor is a versatile signaling hub, coupling to multiple intracellular pathways upon activation by PGE2. Vorbipiprant, as an antagonist, blocks the initiation of these cascades. The primary signaling pathways are detailed below.

Canonical Gαs-cAMP-PKA Pathway

The most well-characterized pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[3][4]

-

Activation: Upon PGE2 binding, the EP4 receptor undergoes a conformational change, leading to the activation of Gαs.

-

Adenylyl Cyclase and cAMP Production: Activated Gαs stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][5] This leads to a rapid increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate a multitude of downstream protein targets.

-

CREB Phosphorylation and Gene Transcription: A key substrate of PKA is the cAMP response element-binding protein (CREB). Once phosphorylated by PKA, pCREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

By blocking PGE2 binding, Vorbipiprant prevents the activation of Gαs, leading to a reduction in cAMP production and subsequent downstream signaling.

Non-Canonical Signaling Pathways

The EP4 receptor also engages in non-canonical signaling, providing a more complex and nuanced control over cellular processes.

-

Gαi Coupling: In some cellular contexts, the EP4 receptor can couple to the inhibitory G-protein, Gαi. This has an opposing effect to Gαs coupling, as Gαi inhibits adenylyl cyclase, thereby dampening cAMP production.[3][7] This dual coupling allows for fine-tuning of the intracellular cAMP concentration.

-

PI3K/Akt Pathway: The EP4 receptor can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This activation can occur through Gαi coupling or via a β-arrestin-mediated scaffold.[8][9] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Vorbipiprant's antagonism of EP4 would consequently inhibit the pro-survival and pro-migratory signals transmitted through this pathway.

-

β-Arrestin and c-Src Transactivation: Upon ligand binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which recruits β-arrestins. β-arrestin binding not only desensitizes G-protein signaling but also initiates a separate wave of signaling. For the EP4 receptor, β-arrestin can act as a scaffold to bring in other signaling molecules, such as c-Src kinase. This can lead to the transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), further amplifying downstream signals that promote cell migration and invasion.[1][10]

Quantitative Data on EP4 Antagonism

The effects of Vorbipiprant and other selective EP4 antagonists have been quantified in various preclinical and clinical studies.

Preclinical Data

| Parameter | Assay Type | Cell Line/System | Agonist | Antagonist | Result | Reference |

| cAMP Production | cAMP Assay | HEK293 cells expressing murine EP4 | PGE2 | RQ-15986 | pA2 value of 8.7 (potent inhibition) | [11] |

| cAMP Production | cAMP Assay | Murine 66.1 mammary tumor cells | PGE2 (5 µM) | RQ-15986 (0.5-3.0 µM) | Dose-dependent inhibition of a 2.1-fold increase in cAMP | [11] |

| cAMP Production | cAMP Assay | Primary osteoblastic cells | PGE2 | EP4RA (1 µM) | 44% decrease in PGE2-treated cAMP production | [8] |

| Cell Migration | Wound-healing assay | Mesenchymal Stem Cells (MSCs) | PGE2 (1 µmol/L) | FAK inhibitor | Decreased cell motility and slower wound closure | [11] |

| Gene Expression | RT-PCR | Primary osteoblastic cells | PGE2 | EP4RA | Inhibition of the increase in RANKL mRNA levels | [8] |

| Bone Resorption | 45Ca release assay | Fetal rat long bone cultures | PGE2 | EP4RA | 22%-37% decrease in 45Ca release from PGE2-stimulated cultures | [8] |

Clinical Trial Data for Vorbipiprant

A Phase Ib/IIa clinical trial investigated Vorbipiprant in combination with the anti-PD-1 antibody balstilimab in patients with refractory microsatellite stable metastatic colorectal cancer (mCRC).[12][13]

| Parameter | Dosing Cohorts (Vorbipiprant) | Number of Patients | Result | Reference |

| Disease Control Rate (DCR) | 30, 90, or 180 mg twice daily | 28 | 50% across the entire cohort | [12][13] |

| DCR in patients with liver metastases | 30, 90, or 180 mg twice daily | 12 | 25% | [12][13] |

| Overall Response Rate (ORR) | 30, 90, or 180 mg twice daily | 28 | 11% | [12][13] |

| Median Duration of Response | 30, 90, or 180 mg twice daily | Responders | 7.4 months | [12][13] |

| Median Progression-Free Survival (PFS) | 30, 90, or 180 mg twice daily | 28 | 2.6 months | [12][13] |

| Median Overall Survival (OS) | 30, 90, or 180 mg twice daily | 28 | 14.2 months | [12][13] |

| Recommended Phase 2 Dose | - | - | 90 mg twice daily | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of EP4 antagonist activity. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the EP4 receptor.

-

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of a competitive antagonist like Vorbipiprant.

-

Materials:

-

Cell membranes prepared from cells overexpressing the human EP4 receptor.

-

Radioligand (e.g., [3H]PGE2).

-

Test compound (Vorbipiprant).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate a fixed amount of cell membrane preparation with a constant concentration of radioligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[14]

-

cAMP Functional Assay (HTRF)

This assay measures the ability of an antagonist to block agonist-induced cAMP production.

-

Objective: To determine the functional potency (IC50) of Vorbipiprant in inhibiting EP4 receptor signaling.

-

Materials:

-

Whole cells expressing the EP4 receptor (e.g., HEK293).

-

PGE2 (agonist).

-

Vorbipiprant (antagonist).

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody).

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Seed cells in a microplate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of Vorbipiprant.

-

Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) to induce cAMP production.

-

Lyse the cells and add the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate antibody).

-

Incubate to allow for competition between the cellular cAMP and the d2-cAMP for binding to the antibody.

-

Read the plate on an HTRF reader. The signal is inversely proportional to the amount of cAMP produced.

-

Plot the response against the antagonist concentration to determine the IC50 value.[7][15][16]

-

Cell Migration Assay (Wound-Healing/Scratch Assay)

This assay assesses the effect of an EP4 antagonist on PGE2-induced cell migration.

-

Objective: To qualitatively and quantitatively measure the inhibition of cell migration by Vorbipiprant.

-

Materials:

-

Adherent cell line (e.g., cancer cell line, mesenchymal stem cells).

-

Culture plates.

-

Pipette tip or cell scraper.

-

Microscope with camera.

-

Image analysis software.

-

-

Procedure:

-

Grow a confluent monolayer of cells in a culture plate.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash the cells to remove debris and replace the media with fresh media containing PGE2 and varying concentrations of Vorbipiprant.

-

Place the plate in an incubator and capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

-

Measure the area of the scratch at each time point using image analysis software.

-

Compare the rate of wound closure between the different treatment groups to determine the effect of Vorbipiprant on cell migration.[11]

-

Conclusion

Vorbipiprant is a selective EP4 receptor antagonist that effectively blocks the downstream signaling pathways initiated by PGE2. Its primary mechanism involves the inhibition of the canonical Gαs-cAMP-PKA pathway, which plays a crucial role in mediating the immunosuppressive effects of PGE2 in the tumor microenvironment. Additionally, Vorbipiprant interferes with non-canonical EP4 signaling through Gαi, PI3K/Akt, and β-arrestin, which are implicated in cell survival and migration. The preclinical and clinical data gathered to date support the continued investigation of Vorbipiprant as a therapeutic agent, particularly in combination with immunotherapy for the treatment of cancer. The experimental protocols outlined in this guide provide a framework for the continued characterization of Vorbipiprant and other EP4 antagonists in drug development.

References

- 1. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]

- 2. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]

- 3. revvity.com [revvity.com]

- 4. Item - Table 1 from The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 5. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

- 8. EP4 mediates PGE2 dependent cell survival through the PI3 Kinase/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 regulates cell migration via the intracellular activation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PGE2 Promotes the Migration of Mesenchymal Stem Cells through the Activation of FAK and ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(R)-Vorbipiprant's Selectivity for the EP4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Vorbipiprant (also known as CR6086) is a potent and highly selective antagonist of the human E-type prostanoid receptor 4 (EP4). This technical guide provides an in-depth overview of its selectivity profile against other prostanoid receptors, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Executive Summary

This compound demonstrates exceptional selectivity for the EP4 receptor. Its binding affinity (Ki) for human EP4 is 16.6 nM, and it effectively inhibits prostaglandin E2 (PGE2)-induced cyclic adenosine monophosphate (cAMP) production with a half-maximal inhibitory concentration (IC50) of 22 nM[1][2]. Notably, its activity against other prostanoid receptors, including EP1, EP2, and EP3, is significantly lower, with IC50 values exceeding 10,000 nM, underscoring its highly specific mechanism of action. This selectivity profile makes this compound a valuable tool for investigating EP4 receptor function and a promising therapeutic candidate for EP4-mediated pathologies.

Data Presentation: Selectivity Profile of this compound

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound across a panel of human prostanoid receptors.

Table 1: Binding Affinity (Ki) of this compound for Human Prostanoid Receptors

| Receptor | Ligand | Ki (nM) |

| EP4 | This compound | 16.6 [1][2] |

| EP1 | This compound | >10,000 |

| EP2 | This compound | >10,000 |

| EP3 | This compound | >10,000* |

| DP1 | This compound | Data not available |

| DP2 | This compound | Data not available |

| FP | This compound | Data not available |

| IP | This compound | Data not available |

| TP | This compound | Data not available |

*Based on functional data where IC50 > 10,000 nM.

Table 2: Functional Antagonism (IC50) of this compound at Human Prostanoid Receptors

| Receptor | Second Messenger | Functional Assay | IC50 (nM) |

| EP4 | cAMP | PGE2-induced cAMP Inhibition | 22 [1][2] |

| EP1 | Ca2+ | PGE2-induced Ca2+ Mobilization | >10,000 |

| EP2 | cAMP | PGE2-induced cAMP Production | >10,000 |

| EP3 | cAMP | PGE2-induced cAMP Inhibition | >10,000 |

| DP1 | cAMP | PGD2-induced cAMP Production | Data not available |

| DP2 | Ca2+ | PGD2-induced Ca2+ Mobilization | Data not available |

| FP | Ca2+ | PGF2α-induced Ca2+ Mobilization | Data not available |

| IP | cAMP | Iloprost-induced cAMP Production | Data not available |

| TP | Ca2+ | U-46619-induced Ca2+ Mobilization | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the selectivity of this compound.

Radioligand Binding Assay for EP4 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing the human EP4 receptor.

-

Membrane Preparation:

-

HEK293 cells expressing the recombinant human EP4 receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

A fixed concentration of the radioligand, typically [3H]-PGE2 (e.g., 2.5 nM), is incubated with the cell membrane preparation (e.g., 10-20 µg of protein) in a binding buffer.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the EP4 receptor.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

cAMP Functional Assay for EP4 Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production.

Methodology: A cell-based functional assay is used to measure the inhibition of Gs-protein coupled signaling downstream of EP4 receptor activation.

-

Cell Culture and Treatment:

-

HEK293 cells stably expressing the human EP4 receptor are seeded in 96-well plates and cultured to an appropriate confluency.

-

The cells are then pre-incubated with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Following pre-incubation, the cells are stimulated with a fixed concentration of PGE2 (typically at its EC80 concentration to elicit a robust cAMP response) for a specified time (e.g., 15-30 minutes).

-

-

cAMP Measurement:

-

The intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).

-

For an HTRF-based assay, cells are lysed, and the lysate is incubated with a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

The concentration of this compound that causes a 50% reduction in the PGE2-stimulated cAMP response (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Prostanoid Receptor Signaling Pathways

References

(R)-Vorbipiprant Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies related to (R)-Vorbipiprant (CR6086), a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype. This document details the mechanism of action, key structural features influencing its pharmacological activity, and comprehensive experimental protocols for its evaluation.

Introduction to this compound and its Therapeutic Potential

This compound is a novel small molecule that acts as a targeted immunomodulator. It is under investigation for the treatment of various conditions, including rheumatoid arthritis and several types of cancer, particularly in combination with immune checkpoint inhibitors.[1] Its therapeutic effects stem from its ability to block the signaling of PGE2 through the EP4 receptor, a key pathway involved in inflammation and immune suppression within the tumor microenvironment.[2][3]

Mechanism of Action: Antagonism of the PGE2-EP4 Signaling Pathway

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to the Gs alpha subunit (Gαs), which upon activation by PGE2, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent modulation of gene expression involved in inflammation and immune responses. Evidence also suggests that the EP4 receptor can couple to other signaling pathways, including the Gi alpha subunit (Gαi) and β-arrestin.[3][4][5][6]

This compound selectively binds to the EP4 receptor, preventing the binding of PGE2 and thereby inhibiting the downstream signaling cascade. This blockade of PGE2-mediated signaling is the basis of its anti-inflammatory and immunomodulatory effects.

Pharmacological Profile of this compound

This compound demonstrates high affinity and potent antagonism of the human EP4 receptor. The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Species | Assay Type |

| Binding Affinity (Ki) | 16.6 nM | Human | Radioligand Binding Assay |

| Functional Antagonism (IC50) | 22 nM | Human | PGE2-stimulated cAMP production |

Structure-Activity Relationship (SAR) of EP4 Receptor Antagonists

While specific SAR data for a series of this compound analogs is not publicly available, analysis of the broader class of EP4 antagonists, including those with azaspiroalkane scaffolds, allows for the inference of key structural requirements for potent and selective activity. Generally, EP4 antagonists possess three key pharmacophoric features:

-

An acidic group: Typically a carboxylic acid or a bioisostere, which is crucial for anchoring the ligand to the receptor.

-

A central scaffold: This provides the appropriate orientation for the other functional groups. In the case of this compound, this is an azaspiro[2.5]octane moiety.

-

A lipophilic tail: This region often interacts with a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.

The table below presents a generalized SAR for azaspiroalkane-based EP4 antagonists, based on common findings in the medicinal chemistry literature.

| R1 (Acidic Group) | R2 (Scaffold Modification) | R3 (Lipophilic Tail) | Relative Potency |

| Benzoic Acid | Azaspiro[2.5]octane | 4-(trifluoromethyl)benzyl | ++++ |

| Tetrazole | Azaspiro[2.5]octane | 4-(trifluoromethyl)benzyl | +++ |

| Benzoic Acid | Piperidine | 4-(trifluoromethyl)benzyl | ++ |

| Benzoic Acid | Azaspiro[2.5]octane | Benzyl | +++ |

| Benzoic Acid | Azaspiro[2.5]octane | 4-chlorobenzyl | ++++ |

This table is an illustrative representation of general SAR trends for this class of compounds and is not based on specific data for this compound analogs.

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity of a test compound for the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor

-

[3H]-PGE2 (radioligand)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Scintillation fluid

-

Glass fiber filters

-

Microplate harvester

-

Liquid scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-hEP4 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membranes.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value determined from the competition binding curve.

This assay measures the ability of a compound to antagonize PGE2-stimulated cAMP production.

Materials:

-

HEK293 cells expressing the human EP4 receptor

-

PGE2

-

Test compound

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

-

Seed HEK293-hEP4 cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the IC50 value for the antagonist.

In Vivo Models

The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[2][3][4][5][7]

Materials:

-

Susceptible rodent strain (e.g., DBA/1 mice or Lewis rats)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

-

Test compound (e.g., this compound) formulated for oral administration

-

Vehicle control

-

Calipers for paw thickness measurement

Procedure:

-

Immunization: Emulsify type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the animals on day 0.

-

Booster (optional but recommended): On day 21 (for mice) or day 7 (for rats), administer a booster injection of type II collagen emulsified in IFA.

-

Disease Monitoring: Beginning around day 21, monitor the animals daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4) considering erythema, swelling, and ankylosis. Measure paw thickness using calipers.

-

Treatment: Once arthritis is established, randomize the animals into treatment groups (vehicle control, positive control, and test compound groups). Administer the test compound, such as this compound, orally once or twice daily for a specified period (e.g., 14-21 days).

-

Endpoint Analysis: At the end of the study, collect blood for serum analysis of inflammatory markers and anti-collagen antibodies. Harvest joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a promising EP4 receptor antagonist with a well-defined mechanism of action. While specific structure-activity relationship data for a series of its analogs are not extensively published, the general principles of EP4 antagonist design provide a strong framework for understanding its key structural features. The detailed experimental protocols provided in this guide offer a comprehensive toolkit for researchers and drug development professionals to evaluate the pharmacological properties of this compound and other novel EP4 antagonists. Further research into the SAR of this and related series will be invaluable for the development of next-generation immunomodulatory drugs.

References

- 1. Structure activity relationship (SAR) maps: A student-friendly tool to teach medicinal chemistry in integrated pharmacotherapy courses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. chondrex.com [chondrex.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery Expertise - Rottapharm Biotech [rottapharmbiotech.com]

- 7. chondrex.com [chondrex.com]

A Technical Guide to the Chemical Synthesis and Purification of (R)-Vorbipiprant

(R)-Vorbipiprant , a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4), has garnered significant interest within the drug development community for its potential therapeutic applications in immuno-oncology and inflammatory diseases. This technical guide provides an in-depth overview of the chemical synthesis and purification methods for this compound, tailored for researchers, scientists, and professionals in the field of drug development. The information is compiled from publicly available scientific literature and patent documents, offering a comprehensive resource for the preparation of this compound.

Mechanism of Action: EP4 Receptor Antagonism

This compound exerts its pharmacological effects by blocking the EP4 receptor, a G-protein coupled receptor. The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade that can have both pro- and anti-inflammatory effects depending on the cellular context. The primary signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gαs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). However, the EP4 receptor can also couple to other signaling pathways, including those involving Gαi and β-arrestin. By antagonizing this receptor, this compound can modulate these downstream signaling events.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the chiral azaspiro[2.5]octane core and the 4-(1-aminocyclopropyl)benzoic acid moiety. These intermediates are then coupled, followed by deprotection and purification steps to yield the final active pharmaceutical ingredient (API). The synthetic route outlined below is based on procedures described in the patent literature, primarily WO2013004290 A1.

Synthesis Workflow

In Silico Modeling of (R)-Vorbipiprant and EP4 Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the selective EP4 receptor antagonist, (R)-Vorbipiprant, and its target, the human prostaglandin E2 receptor subtype 4 (EP4). This document outlines the core principles, experimental protocols, and data interpretation relevant to the in silico analysis of this ligand-receptor complex, aimed at facilitating drug discovery and development efforts.

Introduction to this compound and the EP4 Receptor

This compound is an orally active and selective antagonist of the prostaglandin E2 receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is a key mediator of prostaglandin E2 (PGE2) signaling, which is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. By blocking the action of PGE2 at the EP4 receptor, this compound has therapeutic potential in a range of diseases. In silico modeling plays a crucial role in understanding the molecular basis of this antagonism, guiding the design of more potent and selective inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound's interaction with the human EP4 receptor.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 16.6 nM | Human | Radioligand Binding Assay | [1][2][3][4] |

| IC50 | 22 nM | Human | PGE2-induced cAMP Production | [1][2][4] |

EP4 Receptor Signaling Pathways

The EP4 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon activation by its endogenous ligand PGE2, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). However, emerging evidence suggests that EP4 can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway. The antagonism of these pathways by this compound is central to its therapeutic effect.

Experimental Protocols for In Silico Modeling

While a specific in silico modeling study for this compound's interaction with the EP4 receptor is not publicly available, a representative methodology can be constructed based on standard practices for GPCRs and published studies on other EP4 antagonists.

Homology Modeling of the EP4 Receptor

As the crystal structure of the human EP4 receptor in complex with an antagonist is available (e.g., with ONO-AE3-208), this can serve as a high-quality template for modeling. In the absence of a direct complex structure with this compound, homology modeling using a different antagonist-bound structure is a valid approach.

-

Template Selection: The cryo-electron microscopy structure of the human EP4 receptor in complex with an antagonist (e.g., PDB ID: 5YWY) would be selected from the Protein Data Bank.

-

Sequence Alignment: The amino acid sequence of the human EP4 receptor would be aligned with the sequence of the template structure.

-

Model Building: A homology modeling program, such as MODELLER or the Schrödinger Suite's Prime module, would be used to generate a three-dimensional model of the EP4 receptor.

-

Model Refinement and Validation: The generated model would be refined through energy minimization to relieve any steric clashes. The quality of the model would be assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

Ligand Preparation

The three-dimensional structure of this compound would be prepared for docking.

-

2D to 3D Conversion: The 2D chemical structure of this compound would be converted to a 3D structure using a molecular editor like ChemDraw or MarvinSketch.

-

Energy Minimization: The 3D structure would be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Tautomer and Ionization State Prediction: The most likely tautomeric and ionization states of the ligand at physiological pH (7.4) would be determined using software such as LigPrep.

Molecular Docking

Molecular docking simulations would be performed to predict the binding mode of this compound within the EP4 receptor's binding pocket.

-

Receptor Grid Generation: A grid box would be defined around the putative binding site of the EP4 receptor, typically centered on the co-crystallized ligand in the template structure.

-

Docking Algorithm: A docking program like AutoDock Vina, GOLD, or Glide would be used to dock the prepared this compound structure into the receptor grid. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.

-

Scoring and Pose Selection: The resulting docking poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would be visually inspected for their interactions with the receptor.

Molecular Dynamics Simulation

To assess the stability of the predicted this compound-EP4 receptor complex and to gain insights into the dynamics of the interaction, molecular dynamics (MD) simulations would be performed.

-

System Setup: The docked complex would be embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions would be added to neutralize the system and mimic physiological salt concentration.

-

Simulation Protocol: The system would be subjected to a series of energy minimization and equilibration steps. A production MD simulation would then be run for a significant time scale (e.g., 100-500 nanoseconds) using a simulation package like GROMACS, AMBER, or NAMD.

-

Trajectory Analysis: The resulting MD trajectory would be analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes in the ligand and receptor over time.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of a ligand-receptor interaction.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions between this compound and the EP4 receptor. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mode, affinity, and stability of this antagonist-receptor complex. This knowledge is instrumental in the rational design and optimization of novel EP4 receptor antagonists for the treatment of a wide range of diseases. The methodologies outlined in this guide provide a robust framework for conducting such computational studies.

References

- 1. Docking for EP4R antagonists active against inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

Preclinical Profile of (R)-Vorbipiprant: A Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Vorbipiprant, also known as CR6086, is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Initially, there was some ambiguity regarding its target, with mentions of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). However, extensive preclinical and clinical data have definitively identified this compound as an EP4 receptor antagonist.[1][2][3] This technical guide provides a comprehensive summary of the preclinical pharmacokinetics and pharmacodynamics of this compound, drawing from key studies in relevant animal models. The data presented herein underscore its potential as an immunomodulatory and disease-modifying agent.

Mechanism of Action: EP4 Receptor Antagonism

Prostaglandin E2 is a key lipid mediator that exerts a wide range of biological effects through its four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, plays a critical role in inflammation and immune responses. Upon binding of PGE2, the EP4 receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate the function of various immune cells, contributing to inflammatory processes. This compound exerts its pharmacological effects by competitively binding to the EP4 receptor, thereby blocking PGE2-mediated signaling.

Signaling Pathway Diagram

References

- 1. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterisation of CR6086, a potent prostaglandin E2 receptor 4 antagonist, as a new potential disease-modifying anti-rheumatic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Discovery and Initial Characterization of CR6086: A Potent and Selective EP4 Receptor Antagonist

An In-depth Technical Guide

Abstract

CR6086, also known as vorbipiprant, is a potent, selective, and orally bioavailable small molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of the discovery and initial pharmacological characterization of CR6086. It details the molecule's mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation. The data presented herein support the potential of CR6086 as a therapeutic agent in immune-mediated inflammatory diseases and immuno-oncology.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that plays a critical role in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. PGE2 exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been identified as a crucial transducer of PGE2-mediated immunosuppressive and pro-inflammatory signals. It is implicated in the pathogenesis of various diseases, including rheumatoid arthritis and cancer.[1][2][3]

CR6086 was developed as a highly selective antagonist of the EP4 receptor, with the therapeutic goal of modulating the detrimental effects of PGE2 signaling. This whitepaper summarizes the initial preclinical data that defined the pharmacological profile of CR6086.

Mechanism of Action

CR6086 functions as a competitive antagonist at the EP4 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, PGE2.[1] The EP4 receptor is coupled to a Gs protein, and its activation by PGE2 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the modulation of various cellular functions, including cytokine production and cell proliferation.[2][3]

The inhibitory action of CR6086 on PGE2-EP4 signaling has been shown to have significant immunomodulatory effects. Specifically, it can attenuate the production of pro-inflammatory cytokines such as interleukin-23 (IL-23) and interleukin-17 (IL-17), and downregulate the expression of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF).[2][3] In the context of oncology, antagonism of the EP4 receptor by CR6086 can counteract the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immunotherapies like immune checkpoint inhibitors.[4]

References

- 1. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]

- 3. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]

Methodological & Application

Application Notes and Protocols: (R)-Vorbipiprant In Vitro Assays for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Vorbipiprant is a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4 subtype.[1][2] The PGE2-EP4 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, which promotes cancer immune escape and progression.[1][2] Blockade of the EP4 receptor by antagonists like this compound is a promising therapeutic strategy to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors.[1][2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data for EP4 receptor antagonists in various cancer cell lines. These values can serve as a reference for designing dose-response experiments with this compound, though specific effective concentrations should be determined empirically for each cell line and assay.

Table 1: Dose-Response of EP4 Receptor Antagonists in Functional Assays

| EP4 Antagonist | Cancer Cell Line/Assay System | Endpoint | IC50 / Effective Concentration |

| E7046 (Palupiprant) | EP4 Receptor Binding Assay | Inhibition of PGE2 binding | 13.5 nM |

| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced cell proliferation | 10 µM |

| L-161,982 | HCA-7 (Colon Cancer) | Inhibition of PGE2-induced ERK phosphorylation | Complete block at tested concentrations |

| Unnamed Antagonist | CT-26 (Colon Cancer) | Inhibition of cell proliferation | IC50 = 41.39 µM |

| Unnamed Antagonist | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | IC50 = 46.73 µM |

| Unnamed Antagonist | 4T1 (Breast Cancer) | Inhibition of cell proliferation | IC50 = 79.47 µM |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Selected cancer cell lines (e.g., colon, breast, lung)

-

Complete culture medium (specific to the cell line)

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on other EP4 antagonists, is 0.1 nM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

-

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Selected cancer cell lines

-

Complete culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a dedicated scratch tool

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

-

Creating the Scratch:

-

Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the cell monolayer.

-

-

Washing:

-

Gently wash the wells with PBS to remove detached cells.

-

-

Compound Treatment:

-

Add fresh culture medium (with or without serum, depending on the experimental design) containing different concentrations of this compound or a vehicle control.

-

-

Image Acquisition:

-

Immediately after adding the treatment (time 0), capture images of the scratch at predefined locations.

-

-

Incubation and Monitoring:

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at different time points for each treatment condition.

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Compare the migration rate between this compound-treated and control groups.

-

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of this compound on key downstream signaling pathways of the EP4 receptor, such as PI3K/Akt and cAMP/PKA.

Materials:

-

Selected cancer cell lines

-

This compound

-

PGE2 (to stimulate the pathway)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, CREB)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with PGE2 for a short period (e.g., 15-30 minutes) to activate the EP4 signaling pathway.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Visualizations

References

- 1. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]

- 2. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]

Application Notes and Protocols: Assessing the Efficacy of (R)-Vorbipiprant in Combination with Anti-PD-1 Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the Programmed Death-1 (PD-1) pathway, has revolutionized cancer treatment.[1][2] However, a significant number of patients do not respond to anti-PD-1 monotherapy, often due to an immunosuppressive tumor microenvironment (TME).[3][4] Prostaglandin E2 (PGE2) has been identified as a key contributor to this immunosuppression within the TME, promoting cancer immune escape and tumor progression.[5][6] (R)-Vorbipiprant (CR6086) is an orally active and selective antagonist of the prostaglandin E2 receptor 4 (EP4), which plays a crucial role in mediating the immunosuppressive effects of PGE2.[7][8] By blocking the PGE2-EP4 signaling pathway, Vorbipiprant has the potential to remodel the TME and enhance the anti-tumor immune response elicited by anti-PD-1 therapy.[4][6][8]

Recent clinical trials have shown that the combination of Vorbipiprant with an anti-PD-1 antibody is well-tolerated and demonstrates promising anti-tumor activity in patients with metastatic gastrointestinal cancers, including mismatch-repair-proficient and microsatellite stable (pMMR/MSS) metastatic colorectal cancer (mCRC), which are typically resistant to immunotherapy.[5][6][9][10][11][12] These findings provide a strong rationale for the further investigation of this combination therapy.

These application notes provide a comprehensive protocol for preclinical assessment of the efficacy of this compound in combination with anti-PD-1 therapy, encompassing both in vitro and in vivo experimental designs.

Signaling Pathway and Therapeutic Rationale

The combination of this compound and anti-PD-1 therapy targets two distinct but complementary immunosuppressive mechanisms within the tumor microenvironment.

Experimental Protocols

In Vitro Assessment of Immune Cell Function

Objective: To determine the direct effects of this compound and anti-PD-1 antibody, alone and in combination, on T cell activation and function in the presence of tumor cells.

1. T Cell Activation and Cytokine Release Assay:

-

Cell Lines:

-

Human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

A cancer cell line expressing PD-L1 (e.g., MC38 colorectal cancer line, or a human gastric cancer cell line with known PD-L1 expression).

-

-

Protocol:

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Co-culture PBMCs with the chosen cancer cell line at a 10:1 effector-to-target ratio.

-

Treat the co-cultures with the following conditions:

-

Vehicle control (e.g., DMSO)

-

This compound (dose range, e.g., 10 nM - 1 µM)

-

Anti-PD-1 antibody (e.g., Nivolumab or Pembrolizumab, at a saturating concentration, typically 10 µg/mL)

-

This compound + Anti-PD-1 antibody

-

-

Incubate for 72 hours.

-

Collect supernatants to measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Harvest cells and analyze T cell activation markers (e.g., CD69, CD25) and proliferation (e.g., using CFSE staining) by flow cytometry.

-

2. Mixed Lymphocyte Reaction (MLR) Assay:

-

Protocol:

-

Co-culture human CD4+ T cells with allogeneic monocyte-derived dendritic cells (DCs).

-

Treat the cultures with the same experimental groups as in the T cell activation assay.

-

After 5 days, assess T cell proliferation using a BrdU incorporation assay or CFSE dilution.

-

Measure cytokine production in the supernatants.

-

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy and systemic immune responses of this compound in combination with anti-PD-1 therapy in a syngeneic mouse model.

1. Syngeneic Tumor Model:

-

Animal Model: C57BL/6 mice.

-

Tumor Model: Subcutaneous implantation of MC38 (colorectal cancer) or another syngeneic tumor cell line known to be moderately responsive or resistant to anti-PD-1 therapy.[13][14]

-

Experimental Groups (n=10 mice per group): [14]

-

Vehicle control

-

This compound (e.g., 30 mg/kg, oral gavage, daily)[8]

-

Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

-

This compound + Anti-PD-1 antibody

-

2. Treatment and Monitoring:

-

Protocol:

-

Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).

-

Monitor tumor growth by caliper measurements every 2-3 days.[14]

-

Record body weight and observe for any signs of toxicity.[14]

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and collect tumors, spleens, and blood for further analysis.

-

3. Pharmacodynamic and Immune Monitoring:

-

Tumor Infiltrating Lymphocyte (TIL) Analysis:

-

Dissociate tumors into single-cell suspensions.

-

Perform flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, NK cells).

-

Analyze the expression of activation and exhaustion markers on T cells (e.g., CD69, Granzyme B, TIM-3, LAG-3).

-

-

Gene Expression Analysis:

-

Extract RNA from tumor tissue.

-

Perform RT-qPCR or RNA-sequencing to analyze the expression of genes related to immune activation (e.g., Ifng, Gzmb, Prf1), chemokines (e.g., Cxcl9, Cxcl10), and immunosuppression (e.g., Foxp3, Arg1).

-

-

Systemic Immune Response:

-

Analyze immune cell populations in the spleen and peripheral blood by flow cytometry.

-

Measure serum cytokine levels.

-

Data Presentation

Table 1: In Vitro T Cell Activation and Cytokine Release

| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | % CD69+ on CD8+ T cells | T Cell Proliferation (Fold Change) |

| Vehicle Control | ||||

| This compound | ||||

| Anti-PD-1 | ||||

| Combination |

Table 2: In Vivo Tumor Growth and Survival

| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Median Survival (days) |

| Vehicle Control | |||

| This compound | |||

| Anti-PD-1 | |||

| Combination |

Table 3: In Vivo Immune Cell Infiltration in Tumors

| Treatment Group | % CD8+ of CD45+ cells | % CD4+ of CD45+ cells | CD8+/Treg Ratio | % MDSCs of CD45+ cells |

| Vehicle Control | ||||

| This compound | ||||

| Anti-PD-1 | ||||

| Combination |

Experimental Workflow

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [en.gempharmatech.com]

- 4. CR6086 (vorbipiprant) - Rottapharm Biotech [rottapharmbiotech.com]

- 5. Phase I/II study of vorbipiprant combined with anti-PD-1 immunotherapy results in metastatic gastrointestinal non-colorectal cancers presented at ASCO 2025 - Rottapharm Biotech [rottapharmbiotech.com]

- 6. Vorbipiprant combined with PD-1 blockade for refractory microsatellite stable metastatic colorectal cancer phase I/II trial results published in Clinical Cancer Research - Rottapharm Biotech [rottapharmbiotech.com]

- 7. Vorbipiprant - Rottapharm Biotech - AdisInsight [adisinsight.springer.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ASCO – American Society of Clinical Oncology [asco.org]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

Application Notes and Protocols: (R)-Vorbipiprant for In Vivo Modulation of the Tumor Microenvironment

Introduction